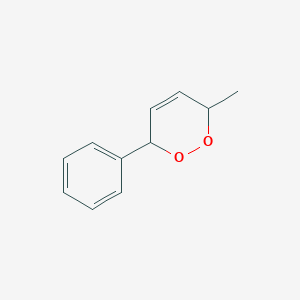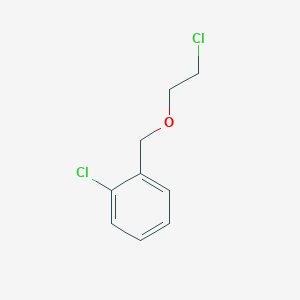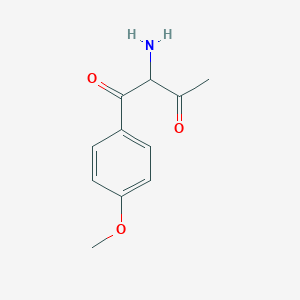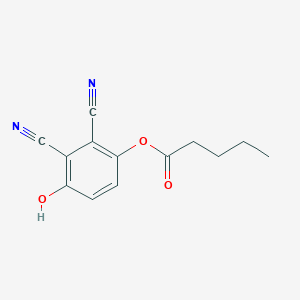![molecular formula C13H13ClN2O2 B14415257 3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile CAS No. 81778-55-4](/img/structure/B14415257.png)
3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile is a chemical compound with a complex structure that includes a chloro-substituted benzene ring, a benzonitrile group, and an oxazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the chloro and nitrile groups. Common synthetic routes may involve:
Formation of the Oxazolidinone Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzonitrile Group: This can be done through nucleophilic substitution reactions involving cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Sodium cyanide, potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the chloro group can lead to the formation of cyano derivatives.
科学的研究の応用
3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The oxazolidinone moiety can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and nitrile groups may also play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzamide
- 3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzoic acid
Uniqueness
3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
81778-55-4 |
|---|---|
分子式 |
C13H13ClN2O2 |
分子量 |
264.71 g/mol |
IUPAC名 |
3-chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H13ClN2O2/c1-13(2)8-18-16(12(13)17)7-10-4-3-9(6-15)5-11(10)14/h3-5H,7-8H2,1-2H3 |
InChIキー |
SDQDJSJXPJPIBQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CON(C1=O)CC2=C(C=C(C=C2)C#N)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)


![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)

![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)


![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)



![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)

